molecular formula C16H23BrN2O2 B8118808 tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate

Cat. No.: B8118808
M. Wt: 355.27 g/mol
InChI Key: WURIZMVXLWUAEN-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidinyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate typically involves the reaction of 4-bromophenylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used for oxidation. The reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. The reactions are typically carried out in organic solvents such as ethanol or tetrahydrofuran under an inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the piperidine ring.

    Reduction Reactions: Products include the corresponding phenyl derivative where the bromine atom is reduced.

Scientific Research Applications

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for the treatment of neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Chemical Biology: It is used in the development of chemical probes and tools for studying biological processes and pathways.

    Material Science: It is used in the synthesis of functional materials, including polymers and nanomaterials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a pharmacophore that interacts with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the bromophenyl group and the piperidine ring can influence its binding affinity and selectivity for these targets. The tert-butyl group can enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.

    tert-Butyl (4-(4-bromophenyl)piperidin-1-yl)carbamate: Similar structure but with different substitution patterns on the piperidine ring.

    tert-Butyl (4-(4-bromophenyl)piperidin-4-yl)methylcarbamate: Similar structure but with a methyl group attached to the carbamate.

Uniqueness

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups and structural features. The presence of the bromophenyl group allows for further functionalization through substitution reactions, while the piperidine ring provides a rigid and stable scaffold. The tert-butyl group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-13-8-10-19(11-9-13)14-6-4-12(17)5-7-14/h4-7,13H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURIZMVXLWUAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl piperidin-4-ylcarbamate (500 mg), 1-bromo-4-iodobenzene (710 mg) and Cs2CO3 (1.2 g) are dissolved in 1,4-dioxane (15 mL) and purged for 10 minutes with argon. 4,5-Bis-(diphenylphosphino)-9,9-dimethylxanthen (Xantphos, 115 mg) and tris-(dibenzylideneacetone)-dipalladium-(0) (Pd2(dba)3, 45 mg) are added and the mixture is heated for 12 hours at 110° C. Then the mixture is partitioned between saturated aqueous NH4Cl solution and ethylacetate and the organic phase is washed with brine and dried (MgSO4). The solvents are evaporated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 99:1→70:30) to give the title compound. LC (method 2): tR=1.14 min; Mass spectrum (ESI+): m/z=355 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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